N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a pyrazole ring, and a carboxamide moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Halogenated or sulfonated pyrazole derivatives.
Scientific Research Applications
N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)-1H-pyrazole-3-carboxamide
- N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(3-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is unique due to the specific positioning of the aminophenyl group and the methyl substitution on the pyrazole ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-aminophenyl)-1-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9;/h2-7H,12H2,1H3,(H,13,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJSRLITZGANLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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